Glycitein
Overview
Description
Glycitein is an O-methylated isoflavone, which accounts for 5-10% of the total isoflavones in soy food products . It is a phytoestrogen with weak estrogenic activity, comparable to that of other soy isoflavones . This compound is known for its antioxidant properties and benefits in protecting the cardiovascular system .
Mechanism of Action
Target of Action
Glycitein, an isoflavone found in soy, primarily targets several proteins and enzymes in the body. It has been identified to interact with proteins such as CCNA2, ESR1, ESR2, MAPK14, and PTGS2 . These proteins play crucial roles in various biological processes, including cell cycle regulation, estrogen signaling, inflammatory response, and more .
Mode of Action
This compound interacts with its targets, leading to various biochemical changes. For instance, it has been shown to have a suppressive effect on inducible nitric oxide synthase (iNOS) activity , albeit less potent than genistein . This interaction can lead to reduced inflammation, as iNOS is often upregulated in inflammatory conditions .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to influence the mitogen-activated protein kinase signaling pathway, the phosphatidylinositol-3-kinase-Akt signaling pathway, and the p53 signaling pathway . These pathways are involved in a variety of cellular processes, including cell growth, survival, and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound, like other isoflavones, involves absorption, distribution, metabolism, and excretion (ADME). Isoflavones are known to be absorbed in the intestines, metabolized by the liver, and excreted in the urine .
Result of Action
The action of this compound at the molecular and cellular levels leads to various effects. For instance, this compound has been shown to have anti-inflammatory properties . It also has potential anticancer effects, as suggested by studies showing its inhibitory effects on cell proliferation and DNA synthesis in certain cancer cell types .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain intestinal bacteria can transform this compound to this compound by the action of beta-glucosidases . Additionally, the solvent used for extraction can affect the bioavailability and thus the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Glycitein interacts with various enzymes, proteins, and other biomolecules. It is a methoxyisoflavone and a 7-hydroxyisoflavone . In its chemical structure, position 6 is substituted by a methoxy group, and positions 4′ and 7 are substituted by hydroxy groups . This compound has antioxidant properties and benefits for protecting the cardiovascular system . It can function as an antioxidant by blocking the damage caused by free radicals .
Cellular Effects
This compound has been found to have various effects on different types of cells. For instance, it has been shown to have anticancer properties, inhibiting cell proliferation in breast cancer and prostate cancer, and exerting a cytotoxic effect on gastric cancer cells . Additionally, this compound has been found to increase the viability of human dermal fibroblast and alleviate MMP-1 expression caused by UV irradiation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to interact with 17beta-estradiol, indicating that its estrogenic activity is weak . Its metabolism occurs in the human intestine by the microbiota inhabiting this part of the body . It can also be processed in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have various effects over time. For instance, this compound was found to alleviate beta-amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, this compound (6 mg/kg) was found to be more effective than the 3 mg/kg dose of this compound in preventing reserpine-induced depression and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, this compound aglycone is synthesized from liquiritigenin by flavonoid 6-hydroxylase (F6H, a member of the cytochrome P450 family), IFS, HID, and O-methyltransferase (OMT) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycitein can be synthesized through various methods, including extraction from soybeans. The extraction process typically involves the use of solvents such as methanol, ethanol, and acetone . The structural and electronic properties of the molecular clusters of this compound with these solvents have been investigated using density functional theory methods .
Industrial Production Methods: In industrial settings, this compound is often extracted from soybeans using high-performance liquid chromatography (HPLC) and other chromatographic techniques . These methods ensure the purity and quality of the extracted this compound.
Chemical Reactions Analysis
Types of Reactions: Glycitein undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound can be glycosylated to form glycosides, which are more water-soluble and stable .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, ethanol, and acetone for extraction . The conditions for these reactions often involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions involving this compound include its glycosides, such as 4’-O-β-glucosides and 7-O-β-glucosides . These products have enhanced solubility and stability, making them suitable for various applications.
Scientific Research Applications
Glycitein has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, this compound has been studied for its potential in treating colon cancer . It has also been recognized for its antioxidant and anti-allergic activities . In biology, this compound is used to study its effects on estrogen receptors and its role in plant-microbe interactions .
Comparison with Similar Compounds
- Genistein
- Daidzein
Glycitein’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUAIFZCFRPTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193960 | |
Record name | Glycitein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycitein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40957-83-3 | |
Record name | Glycitein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40957-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycitein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycitein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCITEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycitein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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